molecular formula C18H16N2O3 B2811053 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide CAS No. 921891-46-5

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide

Cat. No.: B2811053
CAS No.: 921891-46-5
M. Wt: 308.337
InChI Key: WFQDBJVFKSJEBA-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepine core, characterized by a seven-membered oxazepine ring fused to two benzene rings. The 8-methyl and 11-oxo substituents contribute to its structural rigidity and electronic properties. The cyclopropanecarboxamide group at position 2 introduces steric constraints and modulates solubility and binding interactions.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-10-2-6-16-14(8-10)20-18(22)13-9-12(5-7-15(13)23-16)19-17(21)11-3-4-11/h2,5-9,11H,3-4H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQDBJVFKSJEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4CC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dibenzo-oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropanecarboxamide group: This step often involves the reaction of the dibenzo-oxazepine intermediate with cyclopropanecarboxylic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological effects.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The dibenzo[b,f][1,4]oxazepine core distinguishes this compound from thiazepine-based analogs (e.g., dibenzo[b,f][1,4]thiazepines), where sulfur replaces oxygen. For example:

  • N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide ():
    • Sulfur atom increases lipophilicity and alters metabolic stability.
    • The 5-oxide modification enhances polarity, as seen in LCMS retention times (RT = 5.20–5.33 min) .
Property Oxazepine (Target) Thiazepine (Analog)
Core Heteroatom Oxygen Sulfur
LogP (Predicted) ~2.5 ~3.0
Metabolic Stability Moderate Lower (due to S-oxidation)

Substituent Modifications

Position 2 (Amide Group):
  • N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide (): Replaces cyclopropanecarboxamide with a 4-(trifluoromethyl)benzamide group. Molecular Formula: C₂₂H₁₅F₃N₂O₃; Monoisotopic Mass: 412.1035 . The trifluoromethyl group enhances electronegativity and bioavailability.
  • 2-(4-Methylphenoxy)acetamide (): Molecular Formula: C₂₂H₁₈N₂O₄; Molecular Weight: 374.39 . Ether linkage improves solubility but reduces membrane permeability.
Substituent Cyclopropanecarboxamide (Target) 4-(Trifluoromethyl)benzamide 2-(4-Methylphenoxy)acetamide
Molecular Weight ~336 412.37 374.39
LogP (Predicted) ~2.5 ~3.8 ~2.2
Solubility (Water) Moderate Low High
Position 8/10 (Alkyl/Aryl Groups):
  • 10-[(2-Chloro-6-fluorophenyl)methyl]-N-(2,3-dimethylcyclohexyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide ():
    • Bulky aryl and cyclohexyl substituents drastically alter pharmacokinetics, as seen in its complex LCMS profile .

Key Research Findings

  • Thiazepine vs. Oxazepine : Sulfur-containing analogs exhibit higher lipophilicity but lower metabolic stability due to oxidation susceptibility .
  • Substituent Impact : Cyclopropanecarboxamide in the target compound balances steric effects and solubility, unlike bulkier groups (e.g., trifluoromethylbenzamide) that hinder absorption .
  • Chiral Resolution : Enantiomer separation via chiral HPLC (e.g., CHIRALPAK®IA column) is critical for analogs with stereocenters, though the target compound lacks reported chirality .

Biological Activity

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{14}N_{2}O_{2}

Research indicates that compounds similar to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit various biological activities primarily through interactions with specific molecular targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Some studies suggest that dibenzo derivatives can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular processes .
  • Antioxidant Properties : The presence of certain functional groups may contribute to antioxidant activity, reducing oxidative stress in cells.
  • Modulation of Neurotransmitter Systems : Compounds with oxazepine structures often interact with neurotransmitter receptors, potentially influencing mood and behavior.

Anticancer Properties

A significant area of research focuses on the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and death.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of compounds in this class. They may offer protection against neurodegenerative diseases by mitigating excitotoxicity and inflammation in neural tissues.

Case Studies

  • Study on HDAC Inhibition : A recent study evaluated the efficacy of various dibenzo derivatives, including those similar to our compound, as HDAC inhibitors. Results indicated a dose-dependent inhibition of HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of an oxazepine derivative showed significant improvement in cognitive function as measured by behavioral tests. The compound reduced amyloid plaque formation and inflammation markers .

Data Summary Table

Biological ActivityEffect ObservedReference
HDAC InhibitionDose-dependent inhibition
Anticancer ActivityInduction of apoptosis
Neuroprotective EffectsImproved cognitive function

Q & A

Q. What are the key synthetic routes for N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Core dibenzoxazepine formation : Cyclocondensation of substituted o-aminophenols with ketones under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Amide coupling : Reaction of the oxazepine intermediate with cyclopropanecarbonyl chloride in anhydrous DMF or dichloromethane (DCM), using triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Optimization strategies :

  • Use kinetic studies to identify rate-limiting steps (e.g., amide bond formation efficiency via FTIR monitoring).
  • Screen solvents (DMF vs. DCM) and catalysts (e.g., DMAP) to improve yields.
  • Apply Design of Experiments (DoE) to balance temperature (40–80°C) and stoichiometry .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Recommended techniques :

  • NMR : Confirm substitution patterns via ¹H-NMR (e.g., methyl group at C8: δ ~2.3 ppm; cyclopropane protons: δ ~1.2–1.5 ppm) and ¹³C-NMR (oxazepinone carbonyl: δ ~175 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ at m/z 412.367) .
  • X-ray crystallography : Resolve dibenzoxazepine core geometry and cyclopropane orientation (if single crystals are obtainable) .

Q. Data interpretation pitfalls :

  • Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC).
  • Thermal decomposition during GC analysis necessitates low-temperature protocols .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dibenzoxazepine core in nucleophilic substitution or oxidation reactions?

Key findings from analogous compounds :

  • The 11-oxo group enhances electrophilicity at C2/C9 positions, favoring nucleophilic attack (e.g., sulfonamide or benzamide derivatization) .
  • Oxidation of the dihydrooxazepine ring (e.g., with KMnO₄) may yield quinone-like structures, altering bioactivity .

Q. Methodological approaches :

  • Conduct DFT calculations to map electron density and predict reactive sites.
  • Use stopped-flow UV-Vis spectroscopy to monitor real-time reaction kinetics .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across structural analogs?

Case study analysis :

  • Antimicrobial activity : Sulfonamide derivatives (e.g., CAS 922136-16-1) inhibit dihydropteroate synthase via competitive binding .
  • Anticancer activity : Trifluoromethyl-substituted analogs induce apoptosis via ROS-mediated mitochondrial dysfunction .

Q. Experimental design recommendations :

  • Perform target-specific assays (e.g., kinase profiling vs. bacterial growth inhibition).
  • Compare SAR trends: Methyl vs. chloro substituents at C8/C10 alter steric bulk and target selectivity .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties or protein-binding affinity?

Tools and workflows :

  • ADMET prediction : Use SwissADME to estimate logP (~3.2), solubility (moderate), and CYP450 inhibition risks .
  • Molecular docking : Dock into COX-2 or EGFR kinases (PDB IDs: 1CX2, 1M17) using AutoDock Vina; validate with MD simulations .

Q. Limitations :

  • The cyclopropane moiety’s strain energy may require force field parameterization (e.g., AMBER vs. CHARMM).
  • Solvent effects (e.g., DMSO) in vitro vs. in silico models need reconciliation .

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